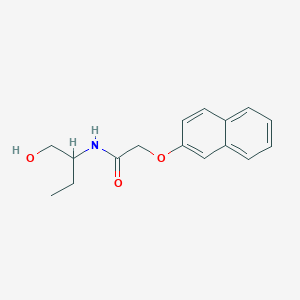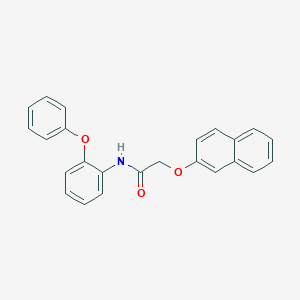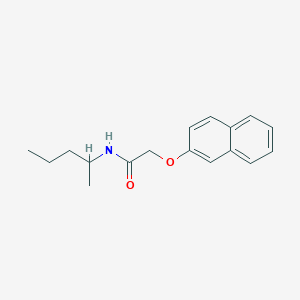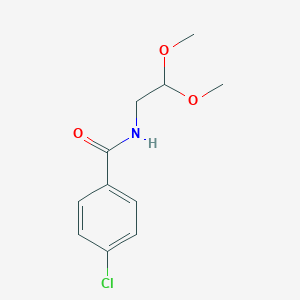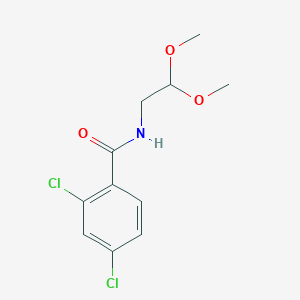![molecular formula C19H12Br2O2 B290884 [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)
[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate, also known as BDB, is a chemical compound that has been widely used in scientific research due to its unique properties. BDB is a member of the family of compounds known as designer drugs, which are synthesized in the laboratory to produce specific effects on the body. In
Wissenschaftliche Forschungsanwendungen
[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate has been used in a variety of scientific research applications, including studies on the central nervous system, drug addiction, and pharmacology. [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate has been shown to have stimulant properties, similar to those of amphetamines, and has been used as a model compound for studying the effects of stimulants on the brain. [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate has also been used in studies on drug addiction, as it has been shown to produce rewarding effects in animals. Additionally, [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate has been used in pharmacological studies to investigate its potential as a therapeutic agent for various conditions.
Wirkmechanismus
[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in the regulation of mood, motivation, and reward, which may explain why [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate produces stimulant effects. [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate also interacts with certain receptors in the brain, including the serotonin transporter and the dopamine transporter, which may contribute to its effects.
Biochemical and Physiological Effects:
[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate also produces feelings of euphoria, increased energy, and decreased appetite. These effects are similar to those produced by other stimulants, such as amphetamines and cocaine.
Vorteile Und Einschränkungen Für Laborexperimente
[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate has several advantages for use in lab experiments, including its ability to produce consistent and predictable effects on the body. [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate also has some limitations for use in lab experiments, including its potential for producing toxic effects in high doses. Additionally, [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate has not been extensively studied in humans, which makes it difficult to extrapolate findings from animal studies to humans.
Zukünftige Richtungen
There are several future directions for research on [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate, including its potential as a therapeutic agent for various conditions. [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate has been shown to have potential as a treatment for depression, as it increases the levels of certain neurotransmitters that are involved in mood regulation. Additionally, [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate may have potential as a treatment for drug addiction, as it produces rewarding effects in animals. Further research is needed to investigate the safety and efficacy of [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate as a therapeutic agent.
Conclusion:
In conclusion, [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate has been used in studies on the central nervous system, drug addiction, and pharmacology, and has been shown to produce stimulant effects by increasing the levels of certain neurotransmitters in the brain. [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate has several advantages for use in lab experiments, including its ability to produce consistent and predictable effects on the body, but also has some limitations, including its potential for producing toxic effects in high doses. Future research on [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate may focus on its potential as a therapeutic agent for various conditions.
Synthesemethoden
The synthesis method of [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate involves the reaction of 2,5-dibromobenzoic acid with [1,1'-biphenyl]-4-ylboronic acid in the presence of a palladium catalyst. The reaction results in the formation of [1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate, which can be purified using standard laboratory techniques. The purity of the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
Molekularformel |
C19H12Br2O2 |
|---|---|
Molekulargewicht |
432.1 g/mol |
IUPAC-Name |
(4-phenylphenyl) 2,5-dibromobenzoate |
InChI |
InChI=1S/C19H12Br2O2/c20-15-8-11-18(21)17(12-15)19(22)23-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H |
InChI-Schlüssel |
FIXWTCRILVNUOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Br)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)
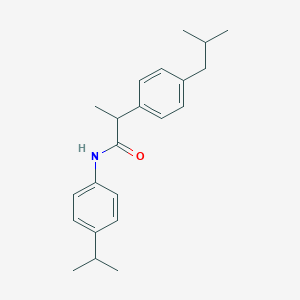

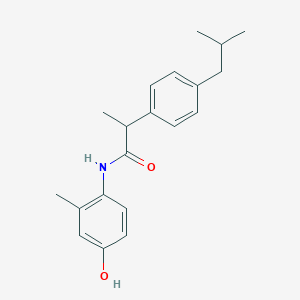
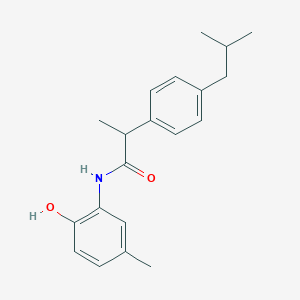
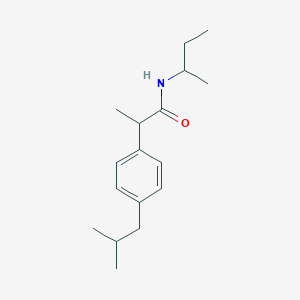
![N-[1-(hydroxymethyl)propyl]-3-methylbenzamide](/img/structure/B290812.png)
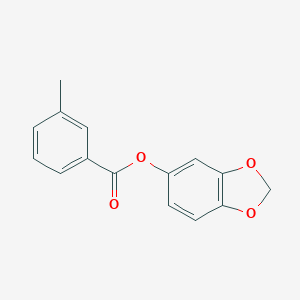
![2-Methyl-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B290814.png)
